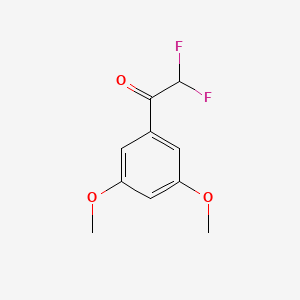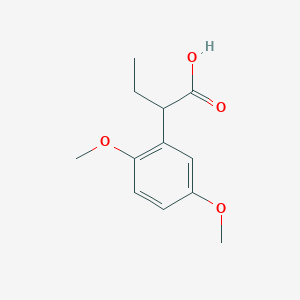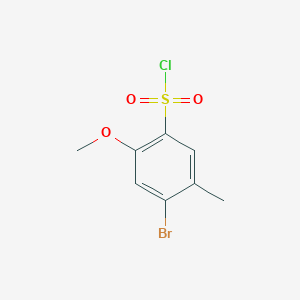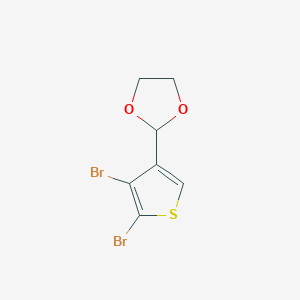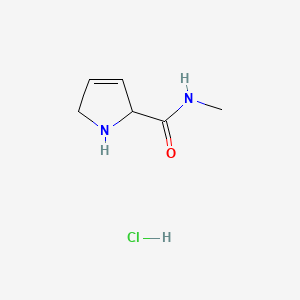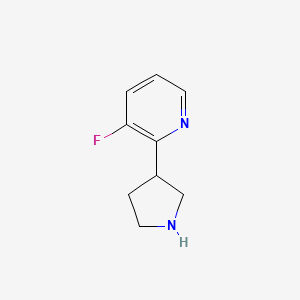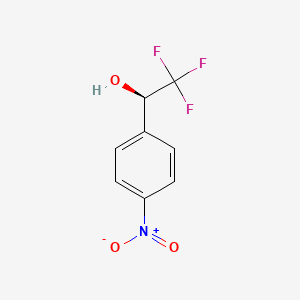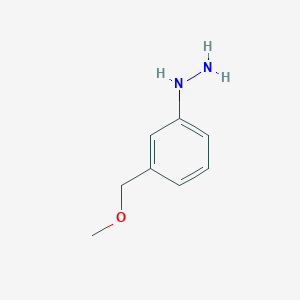![molecular formula C11H15Cl2N3 B13599988 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride CAS No. 2792201-65-9](/img/structure/B13599988.png)
1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of various kinases. The compound has shown potential in targeting fibroblast growth factor receptors (FGFRs), making it a promising candidate for cancer therapy .
Méthodes De Préparation
The synthesis of 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride involves several steps:
Starting Material: The synthesis begins with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Reaction with Aldehyde: This starting material is reacted with a substituted aldehyde at 50°C to form intermediate compounds.
Cyclization: The intermediate undergoes cyclization to form the pyrrolopyridine core.
Substitution: The final step involves the substitution of the N-1 position with a suitable group to obtain the desired compound.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Cyclization: Intramolecular cyclization reactions can be used to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on FGFRs, which play a crucial role in cell proliferation and differentiation.
Medicine: Due to its potential as an FGFR inhibitor, it is being explored as a therapeutic agent for various cancers.
Mécanisme D'action
The mechanism of action of 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride involves the inhibition of FGFRs. FGFRs are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: Similar in structure but with different substituents, leading to variations in biological activity.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Another derivative with potential kinase inhibitory activity.
1-(pyridin-4-yl)ethan-1-one: A compound with a different core structure but similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific inhibitory activity against FGFRs, making it a valuable compound for targeted cancer therapy.
Propriétés
Numéro CAS |
2792201-65-9 |
|---|---|
Formule moléculaire |
C11H15Cl2N3 |
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
(1-cyclopropylpyrrolo[3,2-c]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c12-6-10-5-8-7-13-4-3-11(8)14(10)9-1-2-9;;/h3-5,7,9H,1-2,6,12H2;2*1H |
Clé InChI |
IYYTZKATWBHCBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C3=C(C=C2CN)C=NC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


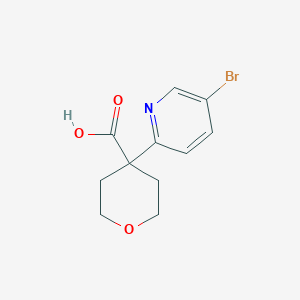
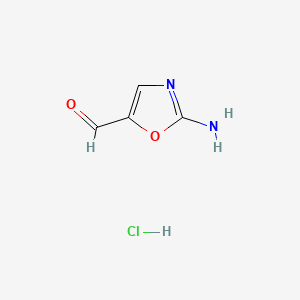
![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
